molecular formula C24H27NO7 B2435329 (Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 859664-97-4

(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2435329
CAS No.: 859664-97-4
M. Wt: 441.48
InChI Key: XGYFQZUBVOQLFN-WQRHYEAKSA-N
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Description

The compound is a derivative of dithiocarbazate, which adopts an E conformation about the C=N bond . The trimethoxyphenyl group and the dithiocarbazate fragment lie almost in the same plane .


Synthesis Analysis

A similar compound, methyl (E)-3-(3,4,5-trimethoxybenzylidene)dithiocarbazate (MTD), was synthesized from a condensation reaction of methyldithiocarbazate with 3,4,5-trimethoxybenzaldehyde .


Molecular Structure Analysis

The structure of MTD was confirmed by single-crystal X-ray, NMR, FTIR, TGA, UV-Vis, and mass spectroscopy techniques . The aromatic rings are inclined to one another .


Chemical Reactions Analysis

The mechanism of Schiff base formation initiated by a nucleophilic attack of 2,3-dimethyl aniline with a carbonyl group of 2,4,5-trimethoxy benzaldehyde provides an unstable reaction intermediate called carbinolamine, which then undergoes dehydration to give the Schiff base having –C=N– functional linkage .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA), were investigated . The DTA crystal showed high optical transparency of 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds includes the development of synthetic methodologies for dihydrobenzofuran derivatives, which are crucial for pharmaceutical and material science applications. For instance, a study by Gabriele et al. (2006) demonstrates a new synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the importance of these structures in medicinal chemistry and the potential versatility of related compounds like the one (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Application in Antineoplastic Agents

Further research into derivatives of benzofuran, such as the exploration of furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives, suggests potential applications in the development of antineoplastic (anti-cancer) agents. Although none of the bis(carbamates) prepared in the study by Anderson and Jones (1984) were active against murine P388 lymphocytic leukemia, the investigation highlights the ongoing search for novel compounds with therapeutic properties that could relate to the biological activity of benzofuran derivatives (Anderson & Jones, 1984).

Catalysis and Reactivity

The synthesis and characterization of complexes involving N-heterocyclic carbene (NHC) ligands, as detailed in studies on molybdenum(II/VI) NHC complexes, reveal the importance of these structures in catalysis and potentially provide insight into the reactivity and application of related compounds in catalytic processes (Li, Kee, Huang, Hor, & Zhao, 2010).

Future Directions

Future research could focus on synthesizing the specific compound you mentioned and investigating its properties and potential applications. The related compounds mentioned here have shown promise in various areas, including as potential drug candidates and in nonlinear optical device applications .

Properties

IUPAC Name

[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-7-25(8-2)24(27)32-17-10-9-16-21(26)18(31-22(16)14(17)3)11-15-12-19(28-4)23(30-6)20(13-15)29-5/h9-13H,7-8H2,1-6H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYFQZUBVOQLFN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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